3-Ethenyl-5-fluoropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-vinylpyridin-2-amine: is a fluorinated pyridine derivative. The presence of both a fluorine atom and a vinyl group on the pyridine ring imparts unique chemical properties to this compound. Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the strong electron-withdrawing effect of the fluorine atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-vinylpyridin-2-amine typically involves the introduction of the fluorine atom and the vinyl group onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom. The vinyl group can be introduced through a Heck reaction or a similar coupling reaction .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions using fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) or sulfur tetrafluoride (SF4). The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride, sulfur tetrafluoride
Major Products:
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-3-vinylpyridin-2-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: Fluorinated pyridines, including 5-Fluoro-3-vinylpyridin-2-amine, are studied for their potential use in pharmaceuticals. The presence of the fluorine atom can enhance the biological activity and metabolic stability of drug candidates .
Industry: In the agricultural industry, fluorinated pyridines are used in the development of new agrochemicals with improved physical, biological, and environmental properties .
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-vinylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoropyridin-3-amine
- 3-Fluoropyridin-2-amine
- 5-Fluoropyridin-2-amine
Comparison: 5-Fluoro-3-vinylpyridin-2-amine is unique due to the presence of both a fluorine atom and a vinyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other fluorinated pyridines .
Eigenschaften
Molekularformel |
C7H7FN2 |
---|---|
Molekulargewicht |
138.14 g/mol |
IUPAC-Name |
3-ethenyl-5-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H7FN2/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2,(H2,9,10) |
InChI-Schlüssel |
APNYUCFJXZVKAI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(N=CC(=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.